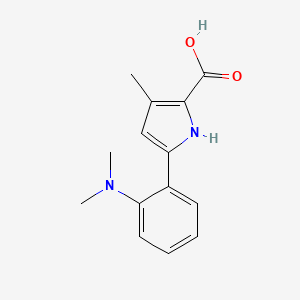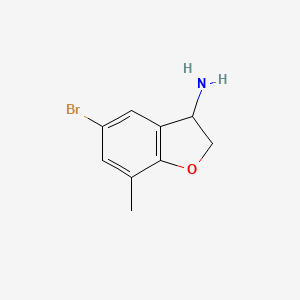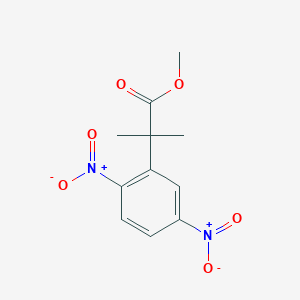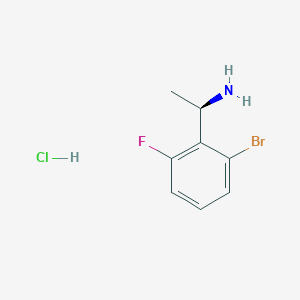
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a dimethylamino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods may vary depending on the scale and desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can also form ionic bonds with target proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: Shares the dimethylamino group but lacks the pyrrole ring and carboxylic acid group.
2-(Dimethylamino)benzoic acid: Contains the dimethylamino and carboxylic acid groups but lacks the pyrrole ring.
3-Methylpyrrole-2-carboxylic acid: Contains the pyrrole ring and carboxylic acid group but lacks the dimethylamino group.
Uniqueness
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylamino group and the carboxylic acid group on the pyrrole ring allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
5-[2-(dimethylamino)phenyl]-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-9-8-11(15-13(9)14(17)18)10-6-4-5-7-12(10)16(2)3/h4-8,15H,1-3H3,(H,17,18) |
InChI-Schlüssel |
IMLFHGMQRFXLEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1)C2=CC=CC=C2N(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040068.png)
![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)







![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)



![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
